

structure-activity relationship studies of n-[4-(dimethylamino)phenyl]acetamide analogs

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Compound of Interest

Compound Name: *n*-[4-(dimethylamino)phenyl]acetamide

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A Comprehensive Guide to the Structure-Activity Relationships of N-[4-(dimethylamino)phenyl]acetamide Analogs and Related Scaffolds

The N-phenylacetamide scaffold, particularly with substitutions on the phenyl ring, is a versatile pharmacophore present in a wide range of biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-[4-(dimethylamino)phenyl]acetamide analogs and related acetamide derivatives, drawing upon experimental data from various studies. The information is intended for researchers, scientists, and drug development professionals.

Comparative Biological Activities

The biological activities of N-phenylacetamide analogs are highly dependent on the nature and position of substituents on both the phenyl ring and the acetamide moiety. The following tables summarize the quantitative data from various studies, showcasing the impact of these modifications on different biological targets.

Modulators of Metabotropic Glutamate Receptor 4 (mGlu4)

A series of N-(4-acetamido)-phenylpicolinamides have been investigated as positive allosteric modulators of mGlu4, a target for diseases like Parkinson's disease.[1] The core structure can be viewed as an analog of N-[4-(dimethylamino)phenyl]acetamide where the dimethylamino

group is replaced by an acetamido group and the terminal methyl of the acetamide is replaced by a picolinamide moiety.

Compound ID	R Group (on picolinamide)	Human mGlu4 EC50 (nM)[1]	Rat mGlu4 EC50 (nM)[1]
10a	2-chlorophenyl	517	647
12f	2-fluorophenyl	2380	2580
12a	2-methylphenyl	958	1060
12i	2-methoxyphenyl	Inactive	Inactive

SAR Insights: The data indicates that substitution at the 2-position of the terminal phenyl ring is critical for potency. A 2-chlorophenyl substitution (10a) was found to be superior to other 2-substituted analogs like 2-fluoro (12f), 2-methyl (12a), and 2-methoxy (12i), with the latter being inactive.[1]

Butyrylcholinesterase (BChE) Inhibitors

Substituted acetamide derivatives have been synthesized and evaluated for their potential as BChE inhibitors, which is a therapeutic target for Alzheimer's disease.[2]

Compound ID	Structure	BChE IC50 (μM)[2]
8c	2-(1H-indol-3-yl)-N-(2-((4-methoxy-2-methylphenyl)amino)-2-oxoethyl)acetamide	3.94

SAR Insights: Compound 8c, a substituted acetamide derivative, showed the highest BChE inhibition with an IC50 value of 3.94 μM.[2] Docking studies suggested that this compound binds to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the BChE active site.[2]

Antibacterial Agents

N-phenylacetamide derivatives containing 4-arylthiazole moieties have been investigated for their antibacterial activity against plant pathogenic bacteria.[3]

Compound ID	R Group (on thiazole)	EC50 against Xoo (μM)[3]
A1	4-fluorophenyl	156.7
Bismethiazol	(Standard)	230.5
Thiodiazole copper	(Standard)	545.2

SAR Insights: The introduction of a 4-arylthiazole moiety into the N-phenylacetamide scaffold resulted in promising antibacterial activity. Compound A1, with a 4-fluorophenyl substituent on the thiazole ring, exhibited superior activity against *Xanthomonas oryzae* pv. *oryzae* (Xoo) compared to the commercial bactericides bismethiazol and thiodiazole copper.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for some of the key experiments cited in this guide.

In Vitro mGlu4 Potency Assay

The potency of the mGlu4 positive allosteric modulators was determined using a CHO cell line stably expressing the human or rat mGlu4 receptor. The assay measures the potentiation of the glutamate response.

- Cell Culture: CHO-hmGlu4 or CHO-rGlu4 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Assay Procedure:
 - Cells are plated in 384-well plates and grown to confluency.
 - The growth medium is replaced with an assay buffer containing a fixed concentration of glutamate (EC20 concentration).
 - The test compounds are added at varying concentrations.

- The intracellular calcium mobilization is measured using a fluorescent calcium indicator (e.g., Fluo-4 AM) on a suitable plate reader.
- Data Analysis: The EC50 values, representing the concentration of the compound that produces 50% of the maximal potentiation of the glutamate response, are calculated from the concentration-response curves using non-linear regression analysis.[\[1\]](#)

Butyrylcholinesterase (BChE) Inhibition Assay

The BChE inhibitory activity of the synthesized compounds was evaluated using a modified Ellman's method.

- Enzyme and Substrate: Electric eel BChE and butyrylthiocholine iodide (BTCI) are used as the enzyme and substrate, respectively. 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is used as the chromogen.
- Assay Procedure:
 - The reaction is carried out in a phosphate buffer (pH 8.0).
 - The test compound is pre-incubated with the enzyme for a specific period.
 - The reaction is initiated by the addition of the substrate, BTCI.
 - The hydrolysis of BTCI by BChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion.
 - The absorbance of the colored product is measured spectrophotometrically at 412 nm.
- Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from the dose-response curve.[\[2\]](#)

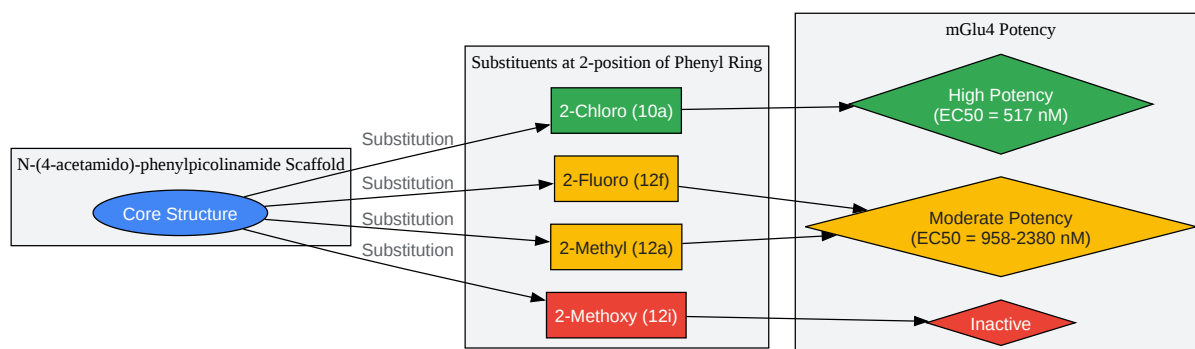
Antibacterial Activity Assay (Broth Microdilution Method)

The in vitro antibacterial activities of the N-phenylacetamide derivatives were evaluated using the broth microdilution method.

- Bacterial Strains: Pathogenic bacteria such as *Xanthomonas oryzae* pv. *oryzae* (Xoo) are used.
- Assay Procedure:
 - The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a nutrient broth in 96-well microtiter plates.
 - A standardized bacterial suspension is added to each well.
 - The plates are incubated under appropriate conditions (e.g., 28 °C for 48 hours).
 - Bacterial growth is assessed by measuring the optical density at a specific wavelength (e.g., 600 nm).
- Data Analysis: The minimum inhibitory concentration (MIC) or the effective concentration for 50% inhibition (EC50) is determined by analyzing the bacterial growth at different compound concentrations.[3]

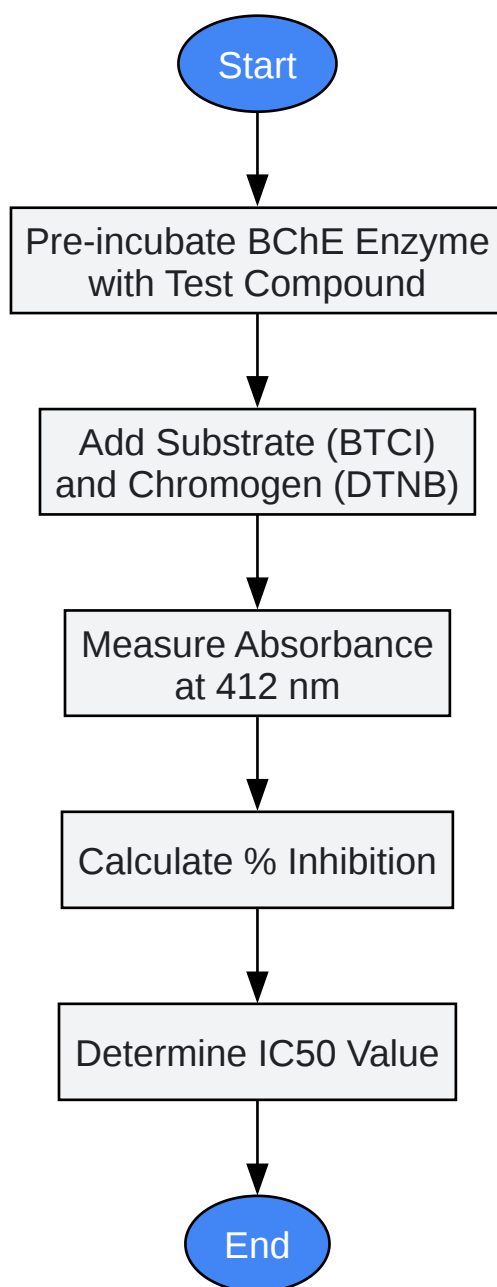
Visualizing Structure-Activity Relationships

Graphviz diagrams are provided to illustrate key SAR findings and experimental workflows.



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Caption: SAR of N-(4-acetamido)-phenylpicolinamides as mGlu4 PAMs.



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Caption: Workflow for BChE Inhibition Assay.

This guide highlights the importance of the N-phenylacetamide scaffold in medicinal chemistry and provides a framework for understanding the structure-activity relationships that govern the biological effects of its analogs. The presented data and protocols serve as a valuable resource for the design and development of new therapeutic agents based on this versatile chemical structure.

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